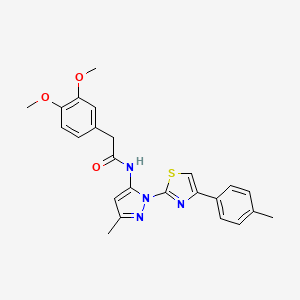

2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide

描述

This compound is a heterocyclic acetamide derivative featuring:

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3S/c1-15-5-8-18(9-6-15)19-14-32-24(25-19)28-22(11-16(2)27-28)26-23(29)13-17-7-10-20(30-3)21(12-17)31-4/h5-12,14H,13H2,1-4H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPGFOMVMXAPHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a pyrazole-thiazole derivative that has garnered interest due to its potential biological activities, including antimicrobial and antioxidant properties. The structural components of this compound suggest a multifaceted mechanism of action, making it a candidate for further pharmacological exploration.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazole with 3,4-dimethoxyphenyl acetamide. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial and fungal strains using the Kirby-Bauer disk diffusion method. The results indicated significant inhibitory effects against:

- Bacterial Strains : Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Bacillus megaterium.

- Fungal Strains : Candida albicans, Aspergillus niger, and Rhizopus.

Table 1 summarizes the minimum inhibitory concentrations (MIC) observed for different strains:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 0.25 |

| S. aureus | 0.22 |

| B. subtilis | 0.30 |

| C. albicans | 0.40 |

These findings suggest that the compound exhibits potent antimicrobial properties, particularly against Gram-positive bacteria.

Antioxidant Activity

The antioxidant potential of the compound was evaluated using DPPH radical scavenging and hydroxyl radical scavenging assays. The results demonstrated that the compound effectively neutralizes free radicals, which are implicated in oxidative stress-related diseases.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 15.0 |

| Hydroxyl Radical Scavenging | 12.5 |

These values indicate that the compound has significant antioxidant activity, supporting its potential use in therapeutic applications targeting oxidative stress.

Computational Studies

Computational studies, including molecular docking simulations, were conducted to understand the binding interactions of the compound with biological targets. The docking results revealed favorable interactions with enzymes involved in microbial metabolism, suggesting a mechanism for its antimicrobial action.

Case Studies

Recent studies have highlighted similar pyrazole-thiazole derivatives demonstrating comparable biological activities:

- Study on Pyrazolyl-Thiazole Derivatives : This research focused on a series of derivatives that exhibited significant antimicrobial activity against a range of pathogens, with some compounds showing MIC values as low as 0.22 µg/mL against S. aureus .

- Antioxidant Properties : Another study evaluated thiazole-linked hybrids for their antioxidant capabilities, confirming their effectiveness in scavenging free radicals .

科学研究应用

The compound 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide is an organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Below is a comprehensive overview of its applications, supported by relevant data and insights.

Medicinal Chemistry

The compound is primarily investigated for its potential pharmacological properties. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of thiazole and pyrazole rings is often associated with enhanced anticancer properties due to their ability to interact with DNA and inhibit tumor growth .

- Anti-inflammatory Effects : Research into related compounds has shown that they can modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties. The methoxy groups may enhance lipophilicity, allowing better membrane penetration and bioavailability .

Studies on similar compounds have demonstrated significant biological activities:

- Enzyme Inhibition : Compounds featuring thiazole and pyrazole structures have been reported to act as inhibitors of specific enzymes involved in cancer progression and inflammation. This compound could potentially inhibit targets such as cyclooxygenase (COX) enzymes or protein kinases .

- Neuroprotective Effects : Some derivatives of similar structures have shown neuroprotective effects in models of neurodegeneration. This suggests that the compound might be explored for applications in treating neurological disorders .

Synthesis and Derivative Development

The synthesis of this compound can lead to the development of various derivatives that may exhibit enhanced or modified biological activities.

- Structure-Activity Relationship (SAR) : Investigating modifications to the methoxy and thiazole groups can help identify more potent analogs. Understanding SAR can guide future drug design efforts .

Case Studies and Research Findings

Several studies have explored the efficacy of compounds with similar frameworks:

相似化合物的比较

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities with related compounds:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl group contrasts with electron-withdrawing substituents (e.g., chloro in ), which may alter binding affinity to biological targets.

- Heterocycle Impact: Thiazole and pyrazole rings (target compound) vs. triazole () influence electronic properties. Thiazole’s sulfur atom may enhance interactions with metal ions in enzymes.

- Hydrophobic Substituents: The p-tolyl group in the target compound likely improves blood-brain barrier penetration compared to unsubstituted phenyl analogs .

Bioactivity Trends

- Target Compound: No direct bioactivity data is provided in the evidence, but structurally similar pyrazole-thiazole derivatives (e.g., ) are reported to exhibit antimicrobial and anti-inflammatory properties.

- Analog from : The 3,4-dichlorophenyl substituent in 2-chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide may confer antifungal activity, though chlorine’s toxicity could limit therapeutic utility.

- Triazole Derivatives (): Compounds like 477332-63-1 are often explored as kinase inhibitors due to triazole’s ability to mimic adenine in ATP-binding pockets.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide?

- Answer : The compound is synthesized via multi-step condensation reactions. A typical approach involves reacting substituted pyrazole or thiazole intermediates with chloroacetyl chloride in the presence of triethylamine (TEA) as a catalyst in solvents like dioxane or dimethylformamide (DMF). For example, 2-amino-thiazole derivatives can be acylated with chloroacetyl chloride under controlled temperatures (20–25°C), followed by purification via recrystallization from ethanol-DMF mixtures . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates using IR and NMR spectroscopy.

Q. What analytical techniques are critical for verifying the purity and structural integrity of this acetamide derivative?

- Answer : Standard protocols involve:

- Melting point determination to assess purity.

- FT-IR spectroscopy to confirm functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹ for acetamide).

- ¹H/¹³C NMR to validate substituent positions and integration ratios (e.g., methoxy protons at δ ~3.8–4.0 ppm).

- Elemental analysis (CHNS) to verify stoichiometric consistency between theoretical and experimental values. Discrepancies >0.3% may indicate impurities requiring recrystallization .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation of related acetamide derivatives?

- Answer : Contradictions in spectral data (e.g., unexpected splitting in NMR or IR band shifts) often arise from conformational isomerism or residual solvents. Strategies include:

- Computational modeling (DFT calculations) to predict NMR chemical shifts and compare with experimental data.

- X-ray crystallography (using SHELX-97 or SHELXL) for unambiguous structural determination. For example, SHELX refinement can resolve ambiguities in dihedral angles between aromatic rings .

- Variable-temperature NMR to detect dynamic processes (e.g., hindered rotation of substituents) .

Q. What experimental design considerations are critical for optimizing the synthesis of thiazole-pyrazole-acetamide hybrids?

- Answer : Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance nucleophilic acylation rates.

- Catalyst optimization : TEA or DMAP (4-dimethylaminopyridine) improves yields in acylation steps.

- Temperature control : Exothermic reactions (e.g., chloroacetyl chloride addition) require slow addition at 0–5°C to minimize side products.

- Workup protocols : Neutralization with dilute HCl followed by extraction with ethyl acetate reduces emulsion formation .

Q. How can structure-activity relationship (SAR) studies be designed for this compound to evaluate biological activity?

- Answer : SAR strategies include:

- Systematic substitution : Replace methoxy or tolyl groups with electron-withdrawing/donating moieties (e.g., fluoro, bromo) to assess electronic effects on bioactivity.

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases or GPCRs). For example, compound 9c in was docked into enzyme active sites to rationalize inhibitory activity .

- In vitro assays : Pair synthetic analogs with enzyme inhibition or cytotoxicity screens (e.g., MTT assays) to correlate structural modifications with activity trends .

Methodological Challenges and Solutions

Q. What are the limitations of SHELX software in refining complex acetamide crystal structures, and how can they be mitigated?

- Answer : SHELX struggles with low-resolution data (<1.0 Å) or severe twinning. Solutions include:

- High-resolution data collection : Use synchrotron radiation to improve data quality.

- Twin refinement : Apply TWIN/BASF commands in SHELXL for twinned crystals.

- Hydrogen atom placement : Use HFIX or AFIX constraints for disordered H-atoms in aromatic systems .

Q. How can researchers reconcile conflicting biological activity data between structurally similar acetamide derivatives?

- Answer : Conflicting results may stem from assay variability or subtle conformational differences. Mitigation involves:

- Dose-response validation : Repeat assays with standardized protocols (e.g., IC₅₀ determination in triplicate).

- Metabolic stability testing : Use liver microsomes to identify rapid degradation of active compounds.

- Co-crystallization studies : Resolve target-ligand interactions at atomic resolution to confirm binding hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。